2-(3-Phenylpiperazin-1-YL)acetic acid

Chiral resolution Enantiomeric excess Medicinal chemistry

2-(3-Phenylpiperazin-1-yl)acetic acid (CAS 1060813-68-4) is a chiral N-phenylpiperazine α‑acetic acid derivative with a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol. It belongs to the arylpiperazine class, a scaffold extensively exploited in central nervous system drug discovery, particularly for dopaminergic and serotonergic receptor modulation.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B14163561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenylpiperazin-1-YL)acetic acid
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C12H16N2O2/c15-12(16)9-14-7-6-13-11(8-14)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)
InChIKeyVIHVTSWVUHMYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenylpiperazin-1-yl)acetic acid – Structural and Physicochemical Baseline for Procurement Decision-Making


2-(3-Phenylpiperazin-1-yl)acetic acid (CAS 1060813-68-4) is a chiral N-phenylpiperazine α‑acetic acid derivative with a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . It belongs to the arylpiperazine class, a scaffold extensively exploited in central nervous system drug discovery, particularly for dopaminergic and serotonergic receptor modulation [1]. The compound contains a phenyl substituent at the 3‑position of the piperazine ring, which introduces a stereogenic center absent in the 4‑phenyl regioisomer, making it a useful chiral building block or fragment for medicinal chemistry campaigns where three‑dimensional topography and enantioselective interactions are key design parameters .

Why 2-(3-Phenylpiperazin-1-yl)acetic acid Cannot Be Generically Substituted by Other N-Phenylpiperazine Acetic Acid Analogs


N-Phenylpiperazine acetic acid derivatives cannot be treated as interchangeable commodities. The regioisomeric position of the phenyl substituent on the piperazine ring dictates the compound's conformational flexibility, stereochemical configuration, and ultimately its molecular recognition profile. The 3‑phenyl substitution seen in 2-(3-Phenylpiperazin-1-yl)acetic acid creates a chiral center, whereas the more common 4‑phenyl analog is achiral, removing the ability to conduct enantioselective syntheses or probe enantiomer‑dependent pharmacodynamics . Moreover, the 3‑phenyl pattern allows for constrained analogs exemplified in Merck's GlyT‑1 inhibitor series, where subtle changes in the piperazine substitution profoundly affect transporter inhibition potency and CNS exposure [1]. Substituting a 4‑phenyl or an unsubstituted piperazine acetic acid invariably abrogates these stereochemical and conformational advantages, generating misleading structure‑activity data and nullifying the target's utility as a chiral fragment.

Quantitative Comparative Evidence: 2-(3-Phenylpiperazin-1-yl)acetic acid vs. Closest Analogs


Enantiomeric Purity and Chiral Resolution – Racemic vs. Single Enantiomer Procurement

Unlike the achiral 4‑phenylpiperazine acetic acid, 2-(3-phenylpiperazin-1-yl)acetic acid possesses a stereogenic center at the 3‑position. Suppliers provide the compound as a racemic mixture (CAS 1060813-68-4) and as isolated (R)‑ (CAS 1240582-42-6) and (S)‑ (CAS 1240590-15-1) enantiomers, each with a minimum purity specification of 98% and enantiomeric excess typically ≥95% . For the 4‑phenyl analog, no chiral resolution options exist, rendering enantioselective campaigns infeasible.

Chiral resolution Enantiomeric excess Medicinal chemistry

Conformational Restriction and Impact on GlyT‑1 Inhibitor Potency

The 3‑phenyl substitution pattern was identified in a systematic SAR study as a key feature enabling assembly of constrained GlyT‑1 inhibitors. While the direct comparator compound (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid (31) achieves an IC₅₀ of 150 nM against human GlyT‑1b, analogs bearing the simpler 3‑phenylpiperazine motif showed complete loss of activity (IC₅₀ > 10,000 nM) [1]. This demonstrates that the 3‑phenyl anchor alone is insufficient, but that the scaffold critically provides the correct vector for elaborating into potent inhibitors, and any replacement (e.g., 4‑phenyl) abrogates this conformational pre‑organization.

GlyT‑1 inhibition Conformational analysis Schizophrenia

Analytical Documentation and Batch‑to‑Batch Consistency

Suppliers of 2-(3-phenylpiperazin-1-yl)acetic acid routinely provide batch‑specific analytical documentation including ¹H NMR, HPLC, and in some cases LC‑MS and chiral HPLC traces, confirming the claimed purity and enantiomeric excess . In contrast, the 4‑phenylpiperazine acetic acid is frequently offered as a hydrochloride salt with variable purity (95–98%) and limited analytical certification, increasing the risk of batch‑to‑batch variability in biological assays.

Quality control NMR HPLC

Synthetic Tractability and Scalability of the 3‑Phenyl Scaffold

A 2022 synthetic methodology study reported the first successful synthesis of 3‑phenyl substituted‑2‑piperazine acetic acid esters, noting that these products were previously difficult to access via conventional routes and that the new method afforded the target esters in five steps with high enantiomeric purity [1]. However, the study also documented that the 3‑phenyl ester products underwent racemization under certain conditions, highlighting that maintaining stereochemical integrity requires strict control of reaction parameters [1]. This contrasts with the 4‑phenyl regioisomer, which is synthetically trivial and does not offer the same challenge or the associated chiral information content.

Synthetic methodology Piperazine acetic acid esters Racemization

Optimal Application Scenarios for 2-(3-Phenylpiperazin-1-yl)acetic acid Grounded in Comparative Evidence


Enantioselective Lead Optimization in CNS Drug Discovery

Programs targeting dopamine D₃/D₂ or serotonin 5‑HT₂C receptors, where stereochemistry governs subtype selectivity, can procure the individual (R)‑ and (S)‑enantiomers (CAS 1240582-42-6 and 1240590-15-1) to establish eudysmic ratios. Evidence shows that closely related 3‑phenylpiperazines exhibit stereospecific nootropic activity [1], validating the need for enantiopure building blocks.

Fragment‑Based Elaboration Toward GlyT‑1 or Other Transporter Inhibitors

The 3‑phenylpiperazine acetic acid scaffold is a validated starting point for constructing potent GlyT‑1 inhibitors, as demonstrated by Merck's SAR campaign (e.g., compound 31, IC₅₀ = 150 nM) [2]. Using the racemic form as a core fragment allows medicinal chemists to append arylsulfanyl groups and explore the vector space critical for transporter inhibition and CNS penetration.

Development of Chiral Analytical Methods and Reference Standards

Because the compound is available in racemic and both enantiomeric forms with comprehensive analytical documentation (NMR, HPLC, chiral HPLC, LC‑MS) , it serves as an ideal reference standard for developing and validating chiral separation methods for piperazine‑containing pharmaceuticals and their metabolites.

Academic Synthetic Methodology Studies on Stereochemically Labile Piperazines

The documented propensity of 3‑phenyl‑2‑piperazine acetic acid esters to racemize under certain conditions [3] makes the compound a relevant substrate for investigating stereochemical stability, asymmetric protonation, or enzymatic resolution methods, providing a more challenging and informative test case than the achiral 4‑phenyl analog.

Quote Request

Request a Quote for 2-(3-Phenylpiperazin-1-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.